molecular formula C8H7FO3 B1294924 4-Fluorophenoxyacetic acid CAS No. 405-79-8

4-Fluorophenoxyacetic acid

Cat. No.: B1294924
CAS No.: 405-79-8
M. Wt: 170.14 g/mol
InChI Key: ZBIULCVFFJJYTN-UHFFFAOYSA-N
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Description

4-Fluorophenoxyacetic acid is a chemical compound with the molecular formula C8H7FO3.

Mechanism of Action

Target of Action

The primary target of 4-Fluorophenoxyacetic acid (4-FPA) is the plant’s defense system, specifically the biochemical pathways involved in the production of peroxidases, H2O2, and flavonoids . These components play a crucial role in the plant’s defense against pests, particularly piercing-sucking insects .

Mode of Action

It directly triggers the formation of flavonoid polymers . This modulation and triggering result in an increased deposition of phenolic polymers in the plant’s parenchyma cells .

Biochemical Pathways

The biochemical pathways affected by 4-FPA include the auxin signaling pathway, the H2O generation and scavenging system, and the phenylpropanoid pathway . These pathways are crucial for the plant’s defense mechanism and are strongly up-regulated by 4-FPA .

Pharmacokinetics

It is known that 4-fpa can be absorbed by the plant through its roots, stems, leaves, flowers, and fruits .

Result of Action

The action of 4-FPA results in an increased resistance of plants to piercing-sucking insect pests . The increased deposition of phenolic polymers in the plant’s parenchyma cells is associated with a decreased capacity of insects like the white-backed planthopper (WBPH) Sogatella furcifera to reach the plant phloem . This leads to a reduction in the abundance of, and damage caused by, insect pests .

Action Environment

The action, efficacy, and stability of 4-FPA can be influenced by various environmental factors. It is known, though, that the application of 4-FPA in the field enhances crop yield by reducing the abundance of, and damage caused by, insect pests .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline has shown DNA-cleaving and pro-apoptotic properties in cancer cells, as well as selectivity and non-mutagenicity in tests with Drosophila melanogaster . This suggests that it could be a promising prodrug for anticancer therapy .

Biochemical Analysis

Biochemical Properties

4-Fluorophenoxyacetic acid plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with several enzymes and proteins, including peroxidases and flavonoids. The compound modulates the production of hydrogen peroxide (H2O2) and peroxidases, which are crucial for the formation of flavonoid polymers . These interactions enhance the plant’s resistance to insect pests by strengthening the cell walls and making it difficult for pests to access the plant’s nutrients .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In plants, it influences cell function by modulating cell signaling pathways and gene expression. The compound triggers the production of peroxidases and flavonoids, leading to the formation of phenolic polymers that reinforce the cell walls . This reinforcement reduces the ability of pests to penetrate the plant cells, thereby protecting the plant from damage . Additionally, this compound has been shown to increase the yield of crops such as rice, wheat, and barley by enhancing their resistance to insect pests .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound does not stimulate hormonal signaling but instead modulates the production of peroxidases, H2O2, and flavonoids . These interactions lead to the formation of flavonoid polymers, which are deposited in the plant’s parenchyma cells . The increased deposition of these polymers strengthens the cell walls and reduces the capacity of pests to reach the plant’s phloem . This mechanism of action highlights the compound’s role in enhancing plant defense against insect pests.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable and effective in enhancing plant resistance to pests over extended periods . The compound’s ability to induce the production of peroxidases and flavonoids persists, leading to sustained protection of the plant cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may not produce significant changes, while higher doses can lead to enhanced plant resistance to pests . At very high doses, this compound may exhibit toxic or adverse effects, potentially affecting the overall health of the plants . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to plant defense mechanisms. The compound interacts with enzymes such as peroxidases, which catalyze the formation of flavonoid polymers using H2O2 as an electron acceptor . These metabolic pathways enhance the plant’s resistance to insect pests by reinforcing the cell walls and reducing the pests’ ability to access the plant’s nutrients . The compound’s role in these pathways highlights its importance in maintaining plant health and productivity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is absorbed by plant cells and distributed to various tissues, where it interacts with specific enzymes and proteins . The localization and accumulation of this compound in the plant’s parenchyma cells are essential for its role in enhancing plant defense . The compound’s ability to reach and affect different parts of the plant ensures its widespread protective effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to the plant’s parenchyma cells, where it induces the production of peroxidases and flavonoids . These biomolecules are then catalyzed to form flavonoid polymers, which are deposited in the cell walls . The subcellular localization of this compound ensures that its effects are targeted and effective in enhancing plant defense against insect pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenoxyacetic acid can be synthesized through various methods. One common approach involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Fluorophenoxyacetic acid is unique due to its specific action on enhancing plant resistance to piercing-sucking insects without stimulating hormonal pathways. This makes it a valuable tool in integrated pest management strategies .

Properties

IUPAC Name

2-(4-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIULCVFFJJYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193510
Record name 4-Fluorophenoxyacetic acid
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-79-8
Record name 4-Fluorophenoxyacetic acid
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Record name 4-Fluorophenoxyacetic acid
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Record name 405-79-8
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Record name 4-Fluorophenoxyacetic acid
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Record name 4-fluorophenoxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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